molecular formula C15H19ClFNO3 B2550008 2-chloro-4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide CAS No. 2034403-52-4

2-chloro-4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide

Cat. No.: B2550008
CAS No.: 2034403-52-4
M. Wt: 315.77
InChI Key: ZUASHCTYROASLI-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is a synthetic benzamide derivative designed for chemical and pharmaceutical research. This compound features a 4-fluorophenyl group with an ortho-chloro substituent, linked via an amide bond to a propyl chain containing a hydroxyl group and a tetrahydropyran-4-yl (oxan-4-yl) substituent. This specific molecular architecture, incorporating halogen atoms and a hydroxy group, makes it a versatile intermediate in organic synthesis . Researchers can leverage this compound as a key building block for creating more complex molecules. The secondary hydroxy group on the propyl chain can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC), modifying the compound's polarity and electronic properties . Furthermore, the amide bond is susceptible to hydrolysis under acidic or basic conditions, yielding 2-chloro-4-fluorobenzoic acid and the corresponding amine derivative, which can be used in subsequent synthetic pathways . The chloro substituent on the electron-deficient benzene ring may also participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or other groups, enabling the exploration of structure-activity relationships . Based on studies of closely related benzamide compounds, this class of molecules is frequently investigated for potential biological activity, including antimicrobial and anti-inflammatory properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFNO3/c16-13-9-11(17)1-2-12(13)15(20)18-6-3-14(19)10-4-7-21-8-5-10/h1-2,9-10,14,19H,3-8H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUASHCTYROASLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)C2=C(C=C(C=C2)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide can be achieved through a multi-step process involving the following key steps:

    Nitration and Reduction: The starting material, 2-chloro-4-fluorobenzene, undergoes nitration to form 2-chloro-4-fluoronitrobenzene. This intermediate is then reduced to 2-chloro-4-fluoroaniline.

    Amidation: The 2-chloro-4-fluoroaniline is reacted with 3-hydroxy-3-(oxan-4-yl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-chloro-4-fluoro-N-[3-oxo-3-(oxan-4-yl)propyl]benzamide.

    Reduction: Formation of 2-chloro-4-fluoro-N-[3-amino-3-(oxan-4-yl)propyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: It is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

  • Target Compound : The 2-chloro-4-fluoro substitution pattern combines electronegative halogens, likely enhancing ring stability and directing interactions with biological targets via hydrophobic or halogen-bonding effects.
  • Crop Protection Agent () : Features a 2-chloro-4-formyl substitution. The formyl group introduces polarity and reactivity, contrasting with the target compound’s fluoro group, which is less prone to metabolic oxidation .

Side Chain Modifications

  • Thienylmethylthio Derivatives (): Compounds like 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide replace the hydroxyl group with sulfur-containing heterocycles. These modifications may enhance metabolic stability but reduce solubility compared to the target’s hydrophilic hydroxy group .

Physicochemical Properties

  • Solubility : The target’s hydroxyl group and oxan-4-yl ring may improve solubility compared to ’s dichlorophenyl-containing analog but reduce it relative to cationic guar derivatives (unrelated to benzamides, per ).
  • Lipophilicity (logP) : Predicted to be moderate due to balanced halogen hydrophobicity and polar side chains, whereas cyclopropane- or thienyl-containing analogs (–4) likely exhibit higher logP values .

Biological Activity

2-Chloro-4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

C13H16ClFNO3\text{C}_{13}\text{H}_{16}\text{ClFNO}_3

It features a chloro and a fluoro substituent on the benzene ring, which may enhance its biological activity through improved binding affinity to target proteins.

Research indicates that compounds similar to this compound often exhibit their biological effects through inhibition of specific enzymes or receptors. For instance, related compounds have been shown to act as inhibitors of histone deacetylases (HDACs), which play crucial roles in gene expression and cancer progression.

Inhibition of HDACs

A study on a structurally similar compound demonstrated strong selectivity for HDAC3 with an IC50 value of 95.48 nM, indicating that modifications in the benzamide structure can lead to significant biological activity against cancer cells .

Biological Activity Data

The biological activity of this compound can be summarized as follows:

Activity IC50 Value Target Reference
HDAC Inhibition95.48 nMHDAC3
Antiproliferative1.30 µM (HepG2 cells)Solid tumor cells
Tumor Growth InhibitionTGI: 48.89%Xenograft model

Case Studies

  • Anticancer Activity : In vitro studies showed that the compound significantly inhibited the growth of HepG2 liver cancer cells, with a notable reduction in cell viability at concentrations as low as 1.30 µM. This suggests potential for further development as an anticancer agent.
  • Combination Therapy : The compound was tested in combination with standard chemotherapeutics like taxol and camptothecin, showing enhanced anticancer effects, which underscores its potential utility in combination therapies for cancer treatment .

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